Enantiomeric Purity Comparison: (2R) vs. (2S) 7‑yl Amino Alcohol
The (2R) enantiomer (CAS 1213593‑22‑6) is available at a minimum purity of 95 % from certified chiral suppliers [REFS‑1], matching the ≥95 % purity reported for the (2S) enantiomer (CAS 1212972‑65‑0) [REFS‑2]. However, the (2R) form is specifically validated for downstream asymmetric synthesis via its defined specific rotation, a parameter not universally available for the (2S) counterpart. The absolute configuration is confirmed by stereospecific synthesis and chiral‑HPLC retention‑time matching [REFS‑1].
| Evidence Dimension | Enantiomeric purity (vendor specifications) |
|---|---|
| Target Compound Data | ≥95 % (min. purity by HPLC) |
| Comparator Or Baseline | (2S)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol: ≥95 % purity |
| Quantified Difference | Equivalent nominal purity; differentiation resides in validated absolute configuration assignment and available specific rotation data |
| Conditions | Commercial supplier certificate of analysis; chiral HPLC |
Why This Matters
A procurement decision must rely on authenticated absolute configuration, not merely nominal purity, to ensure reproducible stereochemical outcomes in asymmetric syntheses or chiral biological assays.
